

GSK180736A: A Comparative Analysis of its Kinase Selectivity Profile

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Compound of Interest

Compound Name: GSK180736A

Cat. No.: B1672363

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the kinase selectivity profile of **GSK180736A**, a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a clear comparison with alternative inhibitors.

Executive Summary

GSK180736A is a dual inhibitor, demonstrating high potency against ROCK1 with an IC₅₀ of 100 nM and significant activity against GRK2 with an IC₅₀ of 0.77 μM.^{[1][2]} Originally developed as a ROCK inhibitor, it has also been identified as a selective, ATP-competitive inhibitor of GRK2.^{[1][2]} Its selectivity profile reveals weaker inhibition of other kinases such as PKA (IC₅₀ of 30 μM), highlighting its specificity.^{[1][2]} This guide presents a detailed comparison of **GSK180736A**'s inhibitory activity against a panel of kinases and provides a standardized experimental protocol for assessing kinase inhibition.

Quantitative Selectivity Profile of GSK180736A

The inhibitory activity of **GSK180736A** has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency and selectivity.

Kinase Target	IC50 Value	Reference
ROCK1	100 nM	[1][2]
GRK2	0.77 μ M (770 nM)	[1][2]
PKA	30 μ M	[1][2]
GRK1	>100 μ M	[3]
GRK5	300-fold less potent than against GRK2	[1]

Comparative Analysis with Alternative Inhibitors

GSK180736A's unique dual-inhibitor profile sets it apart from more singularly focused kinase inhibitors. For researchers investigating pathways where both ROCK1 and GRK2 play a role, **GSK180736A** offers a valuable tool. The following table provides a comparison with other known kinase inhibitors.

Compound	Primary Target(s)	IC50 (ROCK1)	IC50 (GRK2)	Notes
GSK180736A	ROCK1, GRK2	100 nM	0.77 μ M	Dual inhibitor with high potency for ROCK1.
Y-27632	ROCK	~140 nM	-	A widely used, selective ROCK inhibitor.
Fasudil	ROCK	~450 nM	-	Another commonly used ROCK inhibitor.
CCG-224406	GRK2	No detectable inhibition	130 nM	A highly selective GRK2 inhibitor developed from a GSK180736A scaffold.[4]

Experimental Protocols

To ensure reproducibility and accurate comparison of kinase inhibitor performance, a detailed experimental protocol is essential. The following is a representative methodology for determining the IC₅₀ values of kinase inhibitors, such as **GSK180736A**, using a luminescence-based kinase assay like the ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.

Materials:

- Kinase of interest (e.g., ROCK1, GRK2)
- Kinase-specific substrate
- Test compound (e.g., **GSK180736A**) dissolved in DMSO
- ATP solution
- Kinase reaction buffer
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well white assay plates
- Plate-reading luminometer

Procedure:

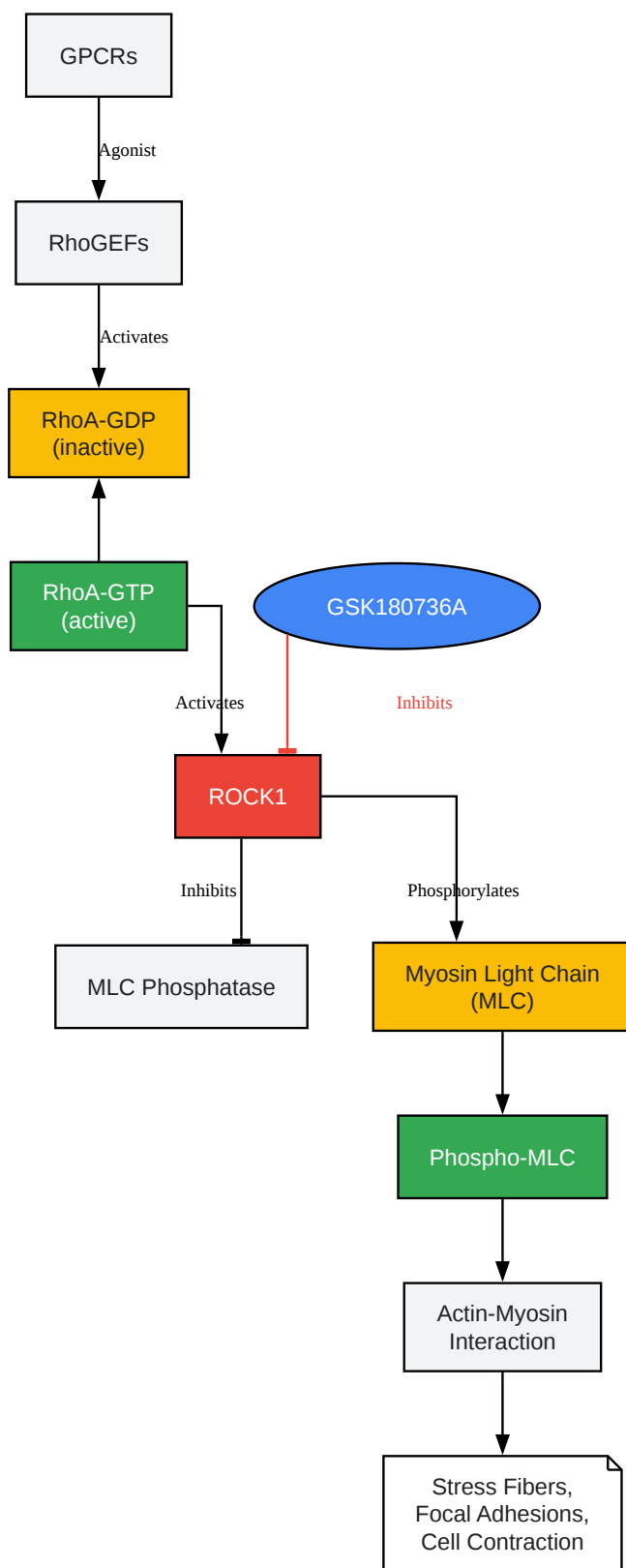
- Compound Preparation:
 - Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.

- For the no-inhibitor control, use DMSO alone.
- Kinase Reaction Setup:
 - In a 384-well plate, add 1 μL of the serially diluted test compound or DMSO control to the appropriate wells.
 - Prepare a kinase/substrate master mix containing the kinase and its specific substrate in the kinase reaction buffer.
 - Add 2 μL of the kinase/substrate master mix to each well.
 - Prepare an ATP solution in the kinase reaction buffer.
 - Initiate the kinase reaction by adding 2 μL of the ATP solution to each well. The final reaction volume is 5 μL .
 - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

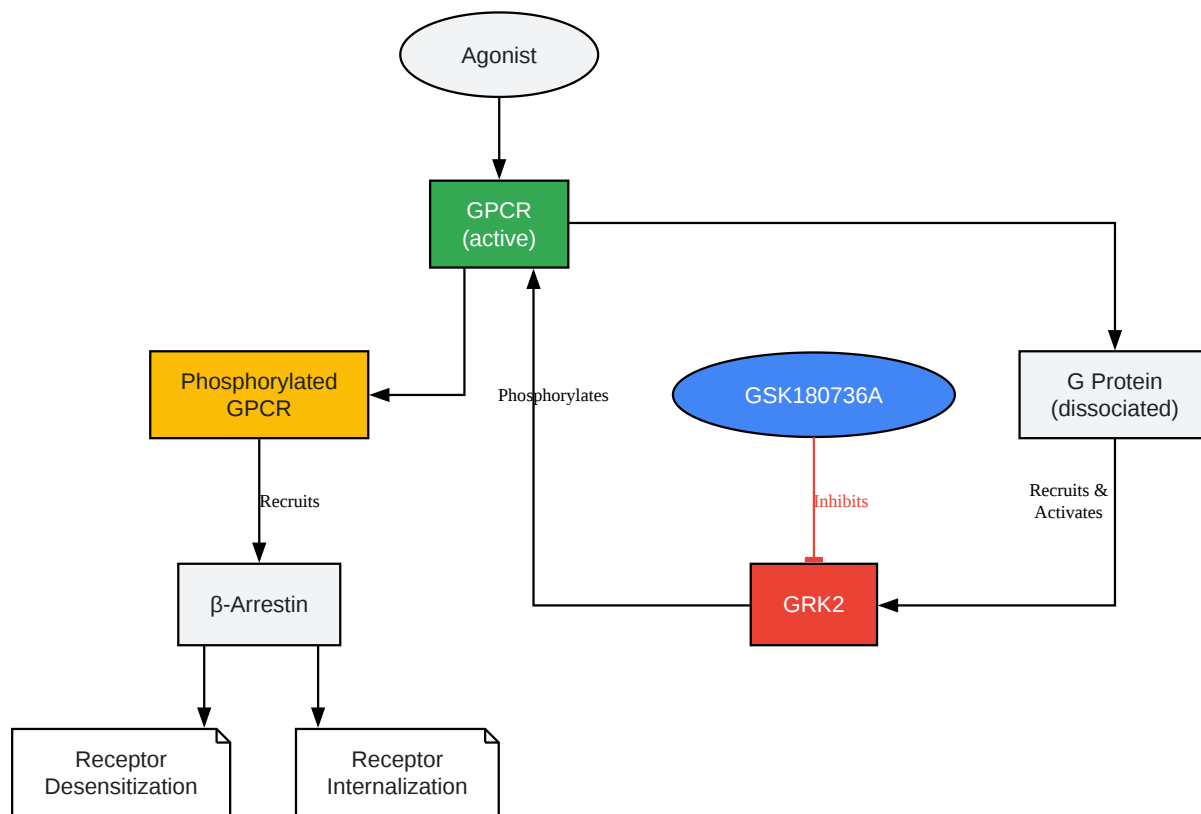
Signaling Pathways

To provide a biological context for the action of **GSK180736A**, the following diagrams illustrate the signaling pathways of its primary targets, ROCK1 and GRK2.



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Caption: The ROCK1 signaling pathway, a key regulator of the actin cytoskeleton.



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Caption: The GRK2 signaling pathway, which mediates GPCR desensitization.

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